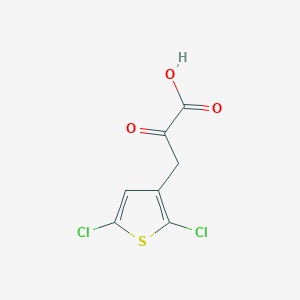
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid, also known as DCTA, is a chemical compound that has been used in scientific research for its various properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Anticancer Agents
A significant area of application for derivatives of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is in the synthesis of compounds that exhibit potent anticancer activities. For instance, the discovery and structure-activity relationship analysis of 3-aryl-5-aryl-1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, highlight their role as novel apoptosis inducers. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, showcasing their potential as anticancer agents. The identified molecular target, TIP47, an IGF II receptor-binding protein, underscores the specificity and mechanism-based approach of these compounds in cancer therapy (Zhang et al., 2005).
Electrochromic Materials Development
Another application area for this compound derivatives involves the synthesis of electrochromic materials. The creation of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of their homopolymers and copolymers with EDOT for electrochromic properties highlight the importance of these compounds in developing new materials with potential applications in electronic display technologies. These derivatives demonstrate distinct electrochromic properties, making them suitable candidates for electronic display and device applications due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).
Organic Sensitizers for Solar Cell Applications
Derivatives of this compound have also found applications in the field of renewable energy, particularly in the design and synthesis of organic sensitizers for solar cells. Novel organic sensitizers, incorporating donor, electron-conducting, and anchoring groups, have been engineered at the molecular level. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, demonstrating their effectiveness in photovoltaic applications. This research opens new avenues for the development of more efficient and sustainable solar energy technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDPPVMTLRQMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
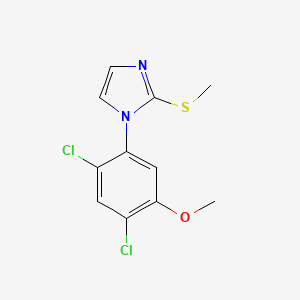


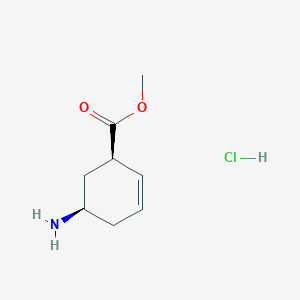
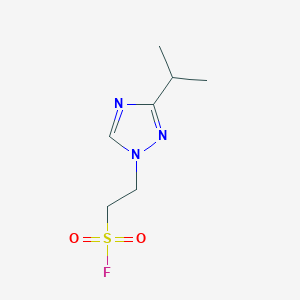

![N-(3,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)piperidine-4-carboxamide](/img/structure/B2551537.png)
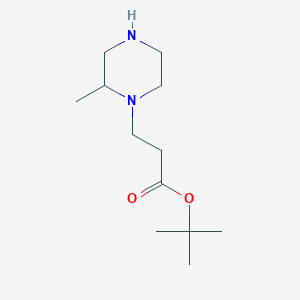
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide](/img/structure/B2551547.png)

